molecular formula C14H27ClO2 B1361527 Dodecyl chloroacetate CAS No. 6316-04-7

Dodecyl chloroacetate

Cat. No.: B1361527
CAS No.: 6316-04-7
M. Wt: 262.81 g/mol
InChI Key: JPPYCWJDINILKY-UHFFFAOYSA-N
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Description

Dodecyl chloroacetate is a useful research compound. Its molecular formula is C14H27ClO2 and its molecular weight is 262.81 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 20853. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

6316-04-7

Molecular Formula

C14H27ClO2

Molecular Weight

262.81 g/mol

IUPAC Name

dodecyl 2-chloroacetate

InChI

InChI=1S/C14H27ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-17-14(16)13-15/h2-13H2,1H3

InChI Key

JPPYCWJDINILKY-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCOC(=O)CCl

Canonical SMILES

CCCCCCCCCCCCOC(=O)CCl

Key on ui other cas no.

6316-04-7

Pictograms

Irritant

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of dodecanol (10 g, 0.054 mol), chloromethyl chloroformate (6 g, 0.05 mol) and triethylamine (5.5 g) in 40 ml of dry chloroform was stirred at room temperature for 16 hours. The reaction mixture was then washed twice with water (50 ml per washing) and the organic phase was dried over anhydrous magnesium sulfate. Removal of the solvent gave 13.3 g (94% yield) of liquid product, which was chromatographed through a column of Florisil using chloroform as the eluent. 1HNMR(CCl4) δ0.90(3H, t, CH3); 1.28[20 H, s, broad, --(CH2)10 --]; 3.93(2H, s, --CH2Cl); 4.11 (2H, t, J=6Hz, --CH2 --O). νmax (film): 2940, 2880(CH); 1765, 1745(C=O); 1180 (--C--O--C--)cm-1.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Yield
94%

Synthesis routes and methods II

Procedure details

The mixture of 1-dodecanol (0.2 mol, 37.27 g), chloroacetic acid (0.2 mol, 18.9 g), benzene (200 ml) and sulfuric acid (2 ml) was refluxed for 12 hrs. After the reaction, the mixture was washed with 25% Na2CO3 (100 ml). The organic layer was dried with magnesium sulfate and then evaporated, the remaining liquid was distilled under vacuum to provide a colorless oil (bp 150° C./3 mmHg) in 90% yield.
Quantity
37.27 g
Type
reactant
Reaction Step One
Quantity
18.9 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

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